molecular formula C7H10ClNO B3021478 3-(Aminomethyl)phenol hydrochloride CAS No. 13269-15-3

3-(Aminomethyl)phenol hydrochloride

Cat. No. B3021478
Key on ui cas rn: 13269-15-3
M. Wt: 159.61 g/mol
InChI Key: WNOPIURUTIVUBE-UHFFFAOYSA-N
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Patent
US06803384B2

Procedure details

Methanol (100 mL) and 10% palladium on carbon (2 g) were charged to a 250 mL Parr bottle followed by 3-cyanophenol (19.0 g, 0.1595 mol) and concentrated HCl (16.66 mL, 0.2 mol). The mixture was hydrogenated at room temperature and 50 psi until the uptake of hydrogen stopped (about 10 h). The reaction was filtered through a bed of Celite and the filter cake was washed with methanol (3×25 mL). The combined filtrates were evaporated under reduced pressure. Remaining volatiles were removed by evaporating the residue twice from 50 mL portions of absolute ethanol. The crude amine hydrochloride, essentially free of residual HCl, was dissolved with warming in a minimum amount of absolute ethanol (˜80 mL) and the stirred solution was diluted with anhydrous diethyl ether (500 mL). The mixture was stirred in an ice bath for 1 h then the colorless crystalline product was filtered off, washed with anhydrous diethyl ether (3×50 mL) and dried in vacuo to furnish (3-hydroxyphenyl)methylamine hydrochloride salt (20.6 g, 80.9%), mp 146-148° C.
Quantity
19 g
Type
reactant
Reaction Step One
Name
Quantity
16.66 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2 g
Type
catalyst
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[C:5]([OH:9])[CH:6]=[CH:7][CH:8]=1)#[N:2].[ClH:10].[H][H]>[Pd].CO>[ClH:10].[OH:9][C:5]1[CH:4]=[C:3]([CH2:1][NH2:2])[CH:8]=[CH:7][CH:6]=1 |f:5.6|

Inputs

Step One
Name
Quantity
19 g
Type
reactant
Smiles
C(#N)C=1C=C(C=CC1)O
Step Two
Name
Quantity
16.66 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
2 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred in an ice bath for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was hydrogenated at room temperature
CUSTOM
Type
CUSTOM
Details
(about 10 h)
Duration
10 h
FILTRATION
Type
FILTRATION
Details
The reaction was filtered through a bed of Celite
WASH
Type
WASH
Details
the filter cake was washed with methanol (3×25 mL)
CUSTOM
Type
CUSTOM
Details
The combined filtrates were evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Remaining volatiles were removed
CUSTOM
Type
CUSTOM
Details
by evaporating the residue twice from 50 mL portions of absolute ethanol
DISSOLUTION
Type
DISSOLUTION
Details
The crude amine hydrochloride, essentially free of residual HCl, was dissolved
TEMPERATURE
Type
TEMPERATURE
Details
with warming in a minimum amount of absolute ethanol (˜80 mL)
ADDITION
Type
ADDITION
Details
the stirred solution was diluted with anhydrous diethyl ether (500 mL)
FILTRATION
Type
FILTRATION
Details
the colorless crystalline product was filtered off
WASH
Type
WASH
Details
washed with anhydrous diethyl ether (3×50 mL)
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Cl.OC=1C=C(C=CC1)CN
Measurements
Type Value Analysis
AMOUNT: MASS 20.6 g
YIELD: PERCENTYIELD 80.9%
YIELD: CALCULATEDPERCENTYIELD 80.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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